Ethyl oxo[(2-oxopropyl)amino]acetate
Overview
Description
Ethyl oxo[(2-oxopropyl)amino]acetate is a chemical compound that serves as a versatile intermediate in organic synthesis. It is related to various ethyl acetate derivatives that have been synthesized and characterized in recent research. These derivatives are often used as precursors or building blocks for more complex molecules with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related ethyl acetate derivatives involves various chemical reactions. For instance, ethyl-2-(4-aminophenoxy) acetate is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . Another derivative, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, is synthesized through condensation and cyclization reactions, followed by reduction with hydrogen in the presence of Pd/C . These methods demonstrate the versatility of ethyl acetate derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by X-ray crystallography. For example, ethyl-2-(4-aminophenoxy) acetate crystallizes in the triclinic crystal system with specific unit cell parameters . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate has been determined, showing significant stabilization by intra- and intermolecular hydrogen bonds . These studies provide detailed insights into the molecular geometry and interactions within the crystal lattice.
Chemical Reactions Analysis
Ethyl acetate derivatives undergo various chemical reactions. Oxidative coupling reactions of ethyl 2-(disubstituted amino)acetates with indoles produce indolylglycine derivatives in the presence of meta-chloroperoxybenzoic acid . This showcases the reactivity of such derivatives in forming bonds with heterocyclic compounds, which is valuable in the synthesis of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl acetate derivatives are characterized using techniques such as NMR, IR, and mass spectrometry. The experimental UV/Vis spectra of ethyl-2-(4-aminophenoxy) acetate show two bands, which are assigned to electronic transitions based on DFT calculations . The crystal structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate reveals the Z-conformation of the thioamide moiety and a high rotational barrier of the C-N bond . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.
Scientific Research Applications
Synthesis of Novel Series of Derivatives : Ethyl 2-cyano-2-(hydroxyimino)acetate, a relative of Ethyl oxo[(2-oxopropyl)amino]acetate, has been utilized in the synthesis of α-ketoamide derivatives. These compounds were synthesized via the ring opening of N-acylisatin, demonstrating the chemical's utility in generating complex organic compounds (El‐Faham et al., 2013).
Rearrangement into 2-Oxopropyl Derivatives : Research has shown that certain bromoethyl esters can be rearranged into 2-oxopropyl derivatives, indicating the versatility of this compound's structural components in chemical transformations (Alliot et al., 2013).
Role in Multi-Component Synthesis : Ethyl 2-[(2-oxopropyl)sulfanyl]acetate, closely related to this compound, has been involved in a five-component reaction to produce novel compounds. This demonstrates the compound's role in facilitating complex chemical syntheses (Raja & Perumal, 2006).
Chemoselective Synthesis : The compound has also been used in the chemoselective synthesis of specific derivatives, showcasing its selective reactivity in organic synthesis (Pretto et al., 2019).
Cyclopropanation of Alkenes : In one study, ethyl oxo(hydroxy(alkyl-2-propenyl)amino) acetates were obtained as side products in the cyclopropanation of alkenes. This indicates the compound's potential involvement in complex organic reactions (O'bannon & Dailey, 1989).
properties
IUPAC Name |
ethyl 2-oxo-2-(2-oxopropylamino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-3-12-7(11)6(10)8-4-5(2)9/h3-4H2,1-2H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJNGUUXCZIMTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721733 | |
Record name | Ethyl oxo[(2-oxopropyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33115-97-8 | |
Record name | Ethyl oxo[(2-oxopropyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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